molecular formula C11H19N3O5 B605845 Azido-PEG4-Acrylate CAS No. 1807539-09-8

Azido-PEG4-Acrylate

Cat. No.: B605845
CAS No.: 1807539-09-8
M. Wt: 273.29
InChI Key: AKEGJOJDWYDGEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG4-Acrylate is a versatile compound that features both an azide group and an acrylate group. The azide group facilitates Click Chemistry, while the acrylate group enables Michael addition reactions. The hydrophilic polyethylene glycol (PEG) spacer enhances solubility in aqueous media, making it a valuable tool in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG4-Acrylate can be synthesized through a multi-step process involving the functionalization of PEG with azide and acrylate groups. The general synthetic route involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The reactions are typically carried out in specialized reactors with continuous monitoring of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG4-Acrylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Click Chemistry: Common reagents include copper sulfate and sodium ascorbate. The reaction is typically carried out in aqueous media at room temperature.

    Michael Addition: Common nucleophiles include thiols and amines. .

Major Products

Scientific Research Applications

Azido-PEG4-Acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Azido-PEG4-Acrylate involves its functional groups:

    Azide Group: Participates in Click Chemistry to form triazole linkages, which are stable and biocompatible.

    Acrylate Group: Engages in Michael addition reactions, allowing for the formation of covalent bonds with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    Azido-PEG4-Acid: Contains an azide group and a carboxylic acid group. Used in similar applications but lacks the acrylate functionality.

    Azido-PEG4-NHS Ester: Features an azide group and an N-hydroxysuccinimide ester. .

Uniqueness

Azido-PEG4-Acrylate is unique due to its dual functionality, combining the reactivity of both azide and acrylate groups. This dual functionality allows for versatile applications in various fields, making it a valuable compound for researchers and industrial applications .

Properties

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O5/c1-2-11(15)19-10-9-18-8-7-17-6-5-16-4-3-13-14-12/h2H,1,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEGJOJDWYDGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201164550
Record name 2-Propenoic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807539-09-8
Record name 2-Propenoic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807539-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG4-Acrylate
Reactant of Route 2
Reactant of Route 2
Azido-PEG4-Acrylate
Reactant of Route 3
Reactant of Route 3
Azido-PEG4-Acrylate
Reactant of Route 4
Reactant of Route 4
Azido-PEG4-Acrylate
Reactant of Route 5
Reactant of Route 5
Azido-PEG4-Acrylate
Reactant of Route 6
Reactant of Route 6
Azido-PEG4-Acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.